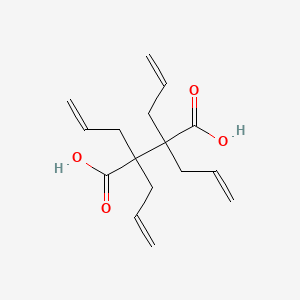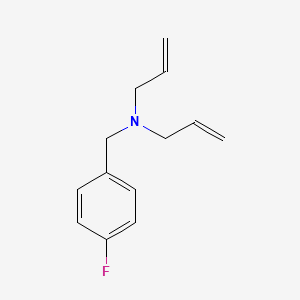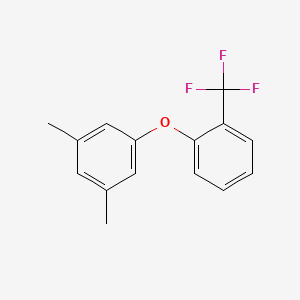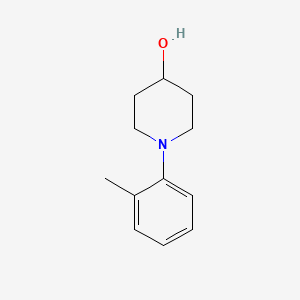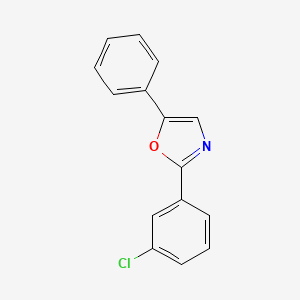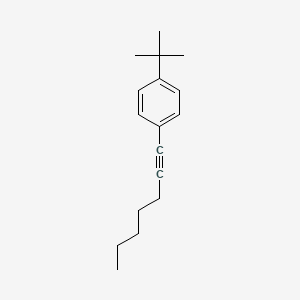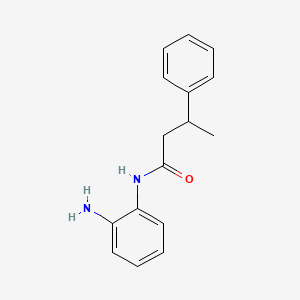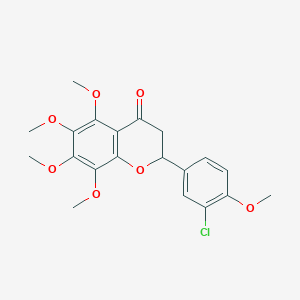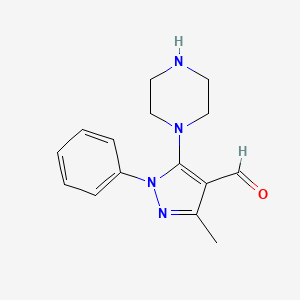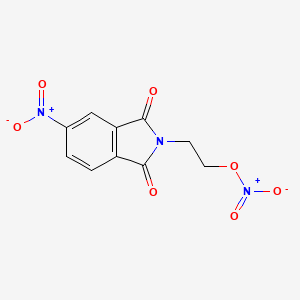
2-(4-Fluorophenyl)-2-oxoethyl 4'-(trifluoromethyl)biphenyl-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the trifluoromethyl and biphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学的研究の応用
2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s fluorine atoms make it useful in bioimaging and as a probe in biological studies.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism by which 2-(4-Fluorophenyl)-2-oxoethyl 4’-(trifluoromethyl)biphenyl-2-carboxylate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can modulate biological pathways and influence the compound’s activity in various applications .
特性
分子式 |
C22H14F4O3 |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)-2-oxoethyl] 2-[4-(trifluoromethyl)phenyl]benzoate |
InChI |
InChI=1S/C22H14F4O3/c23-17-11-7-15(8-12-17)20(27)13-29-21(28)19-4-2-1-3-18(19)14-5-9-16(10-6-14)22(24,25)26/h1-12H,13H2 |
InChIキー |
VUHPOCZEVZSABQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)



